Camphene
Overview
Description
Camphene is a naturally occurring bicyclic monoterpene with the chemical formula C₁₀H₁₆ . It is a colorless, crystalline compound with a distinctive, pungent odor reminiscent of fir needles, nutmeg, and other plant species . This compound is found in various essential oils, including those from coniferous trees, camphor trees, and herbs like rosemary and sage . It is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform .
Scientific Research Applications
Camphene has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Studied for its cardioprotective effects in myocardial ischemia/reperfusion injury .
- Explored for its hypolipidemic action, which involves reducing cholesterol and triglyceride levels .
Industry:
Mechanism of Action
Target of Action
Camphene, a plant-derived monoterpene, primarily targets Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Microsomal Triglyceride Transfer Protein (MTP) . SREBP-1 is a transcription factor that regulates the synthesis of triglycerides, while MTP plays a crucial role in the assembly and secretion of lipoproteins .
Mode of Action
This compound interacts with its targets, leading to significant changes in lipid metabolism. It increases the nuclear translocation of the mature form of SREBP-1 . This upregulation of SREBP-1 expression and the subsequent inhibition of MTP is likely the primary mechanism whereby this compound exerts its hypolipidemic effect .
Biochemical Pathways
This compound affects the de novo synthesis of cholesterol and triglycerides . It inhibits the biosynthesis of cholesterol in a concentration-dependent manner . Moreover, this compound treatment reduces triglycerides by 34% and increases apolipoprotein AI expression . These effects are most likely regulated through SREBP-1 by affecting MTP levels in response to a decrease in intracellular cholesterol .
Result of Action
This compound’s action results in molecular and cellular effects that contribute to its hypolipidemic and cardioprotective properties. It reduces myocardial infarct size and cell death after ischemia/reperfusion (I/R) injury . This effect is correlated with a reduction in oxidative stress, as evidenced by the determination of protein carbonylation, GSH/GSSG ratio, the increase in mitochondrial content, and the modulation of antioxidant defense mechanisms .
Action Environment
Environmental factors can influence the emission and action of monoterpenes like this compound . Factors such as light, temperature, carbon dioxide levels, ozone, soil moisture, and nutrient availability can affect the emission rates of monoterpenes from plants . .
Safety and Hazards
Future Directions
Camphene has been used in the freeze-casting approach to produce tree-like dendritic structures when frozen . It has also been used in the preparation of superhydrophobic absorbent microporous foams . These applications suggest potential future directions for the use of this compound in various industries.
Biochemical Analysis
Biochemical Properties
Camphene has been shown to interact with various enzymes and proteins in biochemical reactions . It inhibits the biosynthesis of cholesterol in a concentration-dependent manner . Moreover, it reduces triglycerides (TG) by 34% and increases apolipoprotein AI expression .
Cellular Effects
This compound has been shown to have protective effects on the heart from ischemia and reperfusion . It provides significant protection, reducing myocardial infarct size and cell death after ischemia/reperfusion . This effect is correlated with the reduction in oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It maintains redox homeostasis and decreases ferroptosis by downregulating GPx4 expression and reducing lipid peroxidation . It also modulates antioxidant defense mechanisms by affecting the expression of Nrf2 and target genes and activities of CAT, MnSOD, and GR .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to provide significant protection against myocardial ischemia/reperfusion injury . This includes maintaining redox homeostasis and modulating antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been shown to provide significant protection against myocardial ischemia/reperfusion injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. It affects SREBP-1 and MTP expression, which are associated with lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. It is known to affect the expression of various proteins and enzymes, which could potentially influence its transport and distribution .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have not been extensively studied. It is known to affect the expression of various proteins and enzymes, which could potentially influence its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphene is primarily synthesized through the isomerization of alpha-pinene. This process involves the rearrangement of alpha-pinene in the presence of a titanium oxide hydrate catalyst under heat . The reaction is typically carried out by refluxing alpha-pinene until its content in the reaction mixture is reduced to about 3% by weight. The rearrangement is then completed in a secondary reaction at a temperature below 160°C .
Industrial Production Methods: Industrial production of this compound also relies on the isomerization of alpha-pinene. The process involves using a solid acid catalyst, such as titanium dioxide, to facilitate the rearrangement . This method is efficient and reduces the formation of polymeric by-products, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Camphene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromic acid to form camphor.
Substitution: this compound can undergo halogenation reactions with reagents like chlorine or bromine to form halogenated derivatives.
Major Products Formed:
Oxidation: Camphor
Reduction: Isoborneol
Substitution: Halogenated this compound derivatives
Comparison with Similar Compounds
Camphene is similar to other monoterpenes such as alpha-pinene, beta-pinene, and limonene. it has unique properties that distinguish it from these compounds:
Alpha-Pinene:
- Both this compound and alpha-pinene are found in coniferous trees and have similar chemical structures. this compound is produced through the isomerization of alpha-pinene .
Beta-Pinene:
- Like this compound, beta-pinene is a monoterpene found in essential oils. beta-pinene has a different chemical structure and distinct aroma .
Limonene:
- Limonene is another monoterpene with a citrus scent, commonly found in citrus fruits. Unlike this compound, limonene is not typically used in the synthesis of camphor .
This compound’s unique properties, such as its distinct aroma and potential therapeutic benefits, make it a valuable compound in various applications.
Properties
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUJAZIXJMDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | CAMPHENE | |
Source | CAMEO Chemicals | |
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Related CAS |
35138-79-5 | |
Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, dimer | |
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DSSTOX Substance ID |
DTXSID8026488 | |
Record name | Camphene | |
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Molecular Weight |
136.23 g/mol | |
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Physical Description |
Camphene appears as a colorless to white crystalline solid with an insipid camphor-like odor. Dust and crystals are irritants to the eyes, nose and throat. Emits flammable vapors when heated. Emits acrid smoke and irritating fumes at high temperature. Used for the manufacture of synthetic camphor., Other Solid; Pellets or Large Crystals, Colorless solid; Insoluble in water; [Hawley] White solid; Insoluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colourless crystalline solid; mild, oil-camphoraceous aroma | |
Record name | CAMPHENE | |
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Boiling Point |
310 °F at 760 mmHg (USCG, 1999), 161 °C /camphene, (+); 158 °C /camphene, (-)/, 156-160 °C | |
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Flash Point |
92 °F (USCG, 1999), The Guide in the Emergency Response Guidebook is for "Flammable solid, organic, n.o.s." 26 °C, 42 °C (open cup); 33 °C (closed cup), 108 °F Open cup; 92 °F closed cup, 26 °C c.c. | |
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Solubility |
In water, 4.6 mg/L at 25 °C, In water, 4.2 mg/L, Soluble in ether; slightly soluble in alcohol, Solubility in water, g/100ml at 20 °C: 0.0004 (very poor), Insoluble in water; soluble in oils, Soluble (in ethanol) | |
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Density |
0.87 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.839 g/mL at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
2.5 [mmHg], 2.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.4 | |
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Color/Form |
Colorless crystals | |
CAS No. |
79-92-5 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Camphene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CAMPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
122 °F (USCG, 1999), 52 °C, Melting point: 46 °C /Technical product/, Melting point: 51.5 °C; specific gravity: 0.879 @ 20 °C/4 °C /dl-Form/, 46 °C | |
Record name | CAMPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/318 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAMPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/900 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.